2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one
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Overview
Description
2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of two octadecyloxyphenyl groups attached to a central ethanone moiety, with a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one typically involves the reaction of 4-(octadecyloxy)benzaldehyde with a suitable reagent to introduce the ethanone moiety. Common reagents used in this synthesis include organometallic compounds and catalysts that facilitate the formation of the desired product under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone moiety can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituents, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one involves its interaction with molecular targets through its functional groups. The hydroxyl and ethanone moieties play a crucial role in its reactivity and binding to specific targets. Pathways involved may include enzymatic reactions and interactions with cellular components .
Comparison with Similar Compounds
- 1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone
- 2-Hydroxy-1-(4-hydroxyphenyl)ethanone
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
Uniqueness: 2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one is unique due to its long octadecyloxy chains, which impart distinct physical and chemical properties. These chains can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications .
Properties
CAS No. |
142248-78-0 |
---|---|
Molecular Formula |
C50H84O4 |
Molecular Weight |
749.2 g/mol |
IUPAC Name |
2-hydroxy-1,2-bis(4-octadecoxyphenyl)ethanone |
InChI |
InChI=1S/C50H84O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-53-47-39-35-45(36-40-47)49(51)50(52)46-37-41-48(42-38-46)54-44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42,49,51H,3-34,43-44H2,1-2H3 |
InChI Key |
REHJZPRJITWAIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OCCCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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